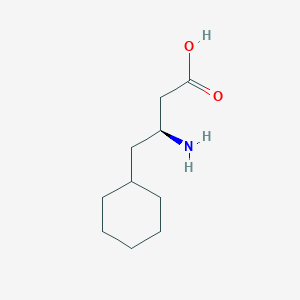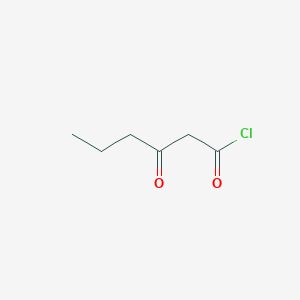
3-Oxohexanoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxohexanoyl Chloride is an organic compound with the molecular formula C6H9ClO2. It is a derivative of hexanoic acid, where the hydroxyl group is replaced by a chlorine atom, and an oxo group is present at the third carbon position. This compound is used in various chemical reactions and has significant applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Oxohexanoyl Chloride can be synthesized through the reaction of hexanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the acid with the chlorinating agent, resulting in the formation of the acyl chloride. The reaction conditions include maintaining a temperature of around 60-70°C and using an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction is carefully controlled to avoid side reactions and degradation of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxohexanoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols, forming corresponding amides, esters, and thioesters.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used as reducing agents under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Alcohols: Formed by the reduction of the oxo group.
Carboxylic Acids: Formed by the oxidation of the compound.
Applications De Recherche Scientifique
3-Oxohexanoyl Chloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of drug candidates and as a reagent in medicinal chemistry.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Oxohexanoyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include amino groups in proteins, hydroxyl groups in carbohydrates, and thiol groups in peptides. The pathways involved in its reactions are primarily nucleophilic substitution and addition-elimination mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxohexanoic Acid: Similar structure but with a hydroxyl group instead of a chlorine atom.
Hexanoyl Chloride: Lacks the oxo group at the third carbon position.
3-Oxoheptanoyl Chloride: Similar structure but with an additional carbon in the chain.
Uniqueness
3-Oxohexanoyl Chloride is unique due to the presence of both an oxo group and a chlorine atom, making it highly reactive and versatile in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C6H9ClO2 |
|---|---|
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
3-oxohexanoyl chloride |
InChI |
InChI=1S/C6H9ClO2/c1-2-3-5(8)4-6(7)9/h2-4H2,1H3 |
Clé InChI |
CYOVMZODNDIQJA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B12992631.png)
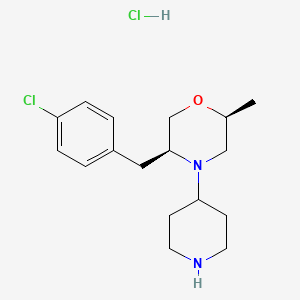
![3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12992638.png)
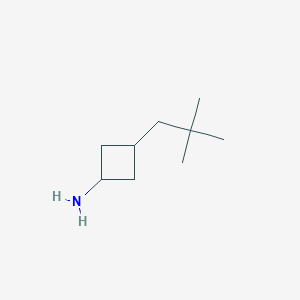
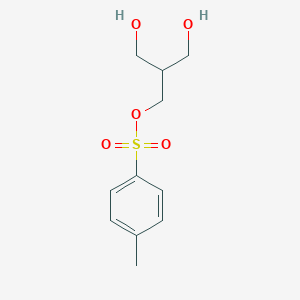

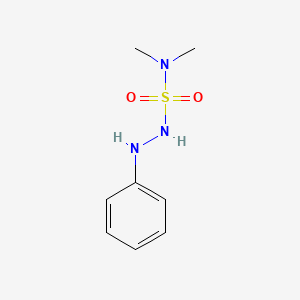

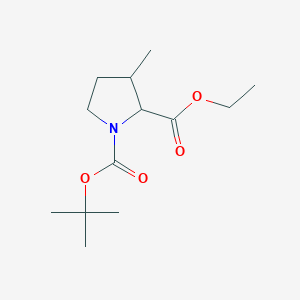
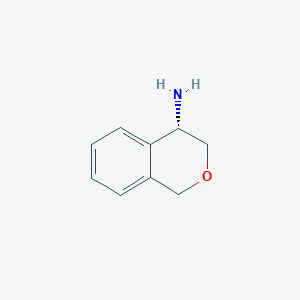
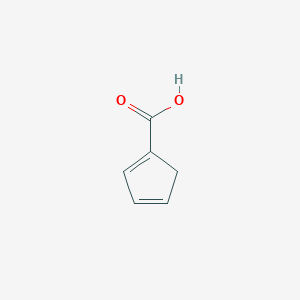
![7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12992699.png)
![6'-chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-c]pyridin]-2'(1'H)-one](/img/structure/B12992702.png)
